KY-04031 was developed as part of a series of compounds aimed at targeting PAK4. It is classified as a small molecule inhibitor and belongs to the category of heterocyclic compounds, specifically featuring a triazine core structure. The compound's synthesis and biological evaluation have been documented in various scientific studies, highlighting its efficacy against cancer cell lines through modulation of PAK4 activity .
The synthesis of KY-04031 involves several key steps that can be executed using both traditional and microwave-assisted methods. The general synthetic pathway includes:
The synthesis parameters often include temperature control, reaction time, and the use of solvents that facilitate optimal yields. For example, microwave-assisted synthesis can significantly reduce reaction times while improving yields compared to conventional heating methods .
The molecular structure of KY-04031 features a triazine ring, which is crucial for its interaction with the PAK4 enzyme. Key structural attributes include:
The three-dimensional conformation of KY-04031 allows it to fit into the active site of PAK4 effectively, which is critical for its inhibitory action. Crystallographic studies have provided insights into its binding interactions within the enzyme's active site .
KY-04031 primarily undergoes interactions with PAK4 through competitive inhibition, where it binds to the ATP-binding site of the kinase. This interaction prevents ATP from binding, thereby inhibiting the phosphorylation activity essential for PAK4's function in cell signaling pathways.
Additionally, KY-04031 may participate in various side reactions typical for small molecules, including:
These reactions are critical to consider during formulation and storage to maintain the compound's integrity .
The mechanism by which KY-04031 exerts its effects involves:
This multifaceted mechanism underpins its potential as an anticancer therapeutic agent.
KY-04031 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate administration routes and formulations for clinical applications .
KY-04031 has significant implications in scientific research, particularly in oncology:
The discovery of KY-04031 resulted from a systematic high-throughput screening (HTS) campaign targeting p21-activated kinase 4 (PAK4), a serine/threonine kinase increasingly recognized as a therapeutic target in oncology. Researchers employed a chemical library of 8,320 diverse small molecules from the Korea Chemical Bank at the Korea Research Institute of Chemical Technology [1] [5]. The primary screening utilized a homogeneous time-resolved fluorescence (HTRF)-based kinase assay, a robust technology enabling precise measurement of kinase activity through fluorescence resonance energy transfer. This approach specifically measured the phosphorylation of a synthetic peptide substrate by a recombinant human PAK4 kinase domain (residues 295–591), which previous studies had confirmed retains full biological activity [1].
The HTS protocol identified initial "hit" compounds based on their ability to inhibit PAK4 activity by ≥80% at a concentration of 50 μM. From the initial library, 29 compounds met this threshold. These primary hits underwent rigorous validation through a secondary radioisotope (RI)-based PAK4 activity assay, which narrowed the pool to 22 compounds demonstrating >50% inhibition at a lower concentration (10 μM). Further refinement employed fluorescence-based thermal shift assays, which measure thermal stabilization of the PAK4 protein upon compound binding. Among the validated hits, the compound designated KY-04031 (chemical name: N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(1H-indazol-5-yl)-6-methoxy-1,3,5-triazine-2,4-diamine; CAS#: 468056-29-3) emerged as a promising candidate due to its reproducible activity and distinct chemical scaffold [1] [5] [8]. Subsequent enzymatic characterization determined its IC₅₀ value against PAK4 to be 0.79 μM [1] [2] [5].
Table 1: High-Throughput Screening Stages for KY-04031 Identification
Screening Stage | Assay Technology | Concentration Tested | Selection Criteria | Compounds Advanced |
---|---|---|---|---|
Primary HTS | HTRF Kinase Assay | 50 μM | ≥80% PAK4 Inhibition | 29 |
Secondary Validation | RI-based Kinase Assay | 10 μM | >50% PAK4 Inhibition | 22 |
Biophysical Confirmation | Thermal Shift Assay | N/A | Significant ΔTm (Thermal Stabilization) | KY-04031 Identified |
IC₅₀ Determination | HTRF Kinase Assay | Variable | Dose-Response Curve Fitting | 0.79 μM |
The molecular mechanism underpinning KY-04031's inhibition of PAK4 was elucidated through X-ray co-crystallography, revealing a unique mode of ATP-competitive binding. The co-crystal structure (PDB accession code: 4NJD) demonstrated that KY-04031 occupies the ATP-binding pocket within the PAK4 kinase domain [1] [5] [9]. A critical finding was the role of the triazine core: rather than mimicking the adenine ring of ATP like most kinase inhibitors, KY-04031's central 1,3,5-triazine moiety instead mimicked the ribose group of ATP. This distinct binding orientation differentiated KY-04031 from classical ATP-competitive inhibitors and provided a novel starting point for scaffold optimization [1] [5].
Detailed structural analysis identified specific interactions responsible for binding affinity and selectivity:
These interactions, particularly the hinge binding via the indole and indazole moieties rather than a typical heterocyclic system mimicking adenine, defined KY-04031's unique pharmacophore. The structure also revealed why KY-04031 exhibited selectivity towards PAK4 over some other kinases – its binding mode leveraged specific features of the PAK4 ATP-binding cleft, particularly the spatial arrangement accommodating the ribose-mimicking triazine and the specific hydrogen bonding pattern with the hinge [1] [5].
Table 2: Key Protein-Ligand Interactions in the PAK4-KY-04031 (4NJD) Co-Crystal Structure
KY-04031 Functional Group | PAK4 Residue | Interaction Type | Functional Significance |
---|---|---|---|
Indole (Tryptamine) N-H | Glu396 (Backbone C=O) | Hydrogen Bond | Anchors inhibitor to kinase hinge region |
Indazole N | Ala390 (Backbone N-H) | Hydrogen Bond (Acceptor) | Hinge binding |
Indazole N-H | Met395 (Backbone C=O) | Hydrogen Bond (Donor) | Hinge binding |
4-Amino linker N-H | Asp458 (via H₂O) | Water-mediated H-bond | Stabilizes catalytic loop region |
Methoxy group | Leu398 (Sidechain) | Van der Waals | Occupies hydrophobic pocket near gatekeeper |
Triazine core | Ribose-binding site | Mimicry / Shape Complementarity | Unique binding mode differentiation |
KY-04031 entered the field alongside other early PAK4 inhibitors, notably the pyrrolopyrazole PF-3758309 (Pfizer) and the aminopyrazole GNE-2861 (Genentech). Comparative analysis highlights distinct pharmacological profiles, binding mechanisms, and developmental potential:
Table 3: Comparative Profile of KY-04031 and Key Early-Generation PAK4 Inhibitors
Property | KY-04031 | PF-3758309 | GNE-2861 (GEN-2861) |
---|---|---|---|
Primary Target (IC₅₀) | PAK4 (0.79 µM) [1] [2] | PAK4 (19 nM), PAK1 (14 nM) [7] | PAK4 (7.5 nM) [7] |
Group II Selectivity | Moderate (Data Limited) | Low (Pan-PAK: Strong PAK1 inhibition) | High (PAK5: 126 nM; PAK6: 36 nM) [7] |
Binding Mode | Ribose-mimic (Triazine core); Indole/Indazole hinge binder | Classical Adenine mimic (Pyrrolopyrazole) | Classical Adenine mimic (Aminopyrazole) |
Cellular Potency | Moderate [1] [5] | High [7] [10] | Low [7] |
Clinical Status | Preclinical Probe | Phase I (Halted: PK/Toxicity) [7] [10] | Preclinical Probe |
Key Advantage | Novel scaffold; Unique binding mode; Template for SBDD | High Potency | Excellent Group II Selectivity & Kinome Selectivity |
Key Limitation | Moderate enzymatic/cellular potency | Poor oral bioavailability; Pan-PAK inhibition toxicity | Poor cellular permeability/activity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: